molecular formula C25H19FN4O2S B2414409 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one CAS No. 2034368-21-1

2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one

Cat. No.: B2414409
CAS No.: 2034368-21-1
M. Wt: 458.51
InChI Key: UIKJALPKLQSVTC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 1,2,4-oxadiazole ring and the quinazolinone ring are both heterocyclic rings, which means they contain atoms other than carbon in the ring. The presence of the fluorine atom in the 4-fluorophenyl group could introduce interesting electronic effects due to its high electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The 1,2,4-oxadiazole ring is generally quite stable but can participate in reactions under certain conditions. The thioether linkage could potentially be oxidized to a sulfoxide or sulfone. The quinazolinone ring could potentially undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability. The heterocyclic rings could contribute to its stability and reactivity .

Scientific Research Applications

Synthesis and Characterization of Derivatives The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one and its derivatives have been synthesized and characterized in several studies. For instance, Kaur et al. (2010) synthesized a series of thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones, closely related to the compound , and evaluated their antipsychotic and anticonvulsant activities. The structures were confirmed through elemental and spectral analysis (Kaur, Saxena, & Kumar, 2010). Similarly, Demirbaş et al. (2010) synthesized derivatives of 1,3,4-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one and evaluated their antimicrobial activities (Demirbaş, Sahin, Demirbas, Karaoglu, & Bektaş, 2010).

Anticonvulsant Activity Bihdan (2019) studied the anticonvulsant activity of derivatives similar to the compound , revealing a correlation between the structure of the molecules and their activity. The compounds showed significant anticonvulsant activity and a neuroprotective effect (Bihdan, 2019).

Antitumor Activity Alanazi et al. (2013) designed and synthesized derivatives of 2-mercapto-3-phenethylquinazolin-4(3H)-one, including compounds similar to the one . These compounds were evaluated for their in vitro antitumor activity and showed selective activities against certain cancer cell lines, indicating potential as templates for the development of antitumor agents (Alanazi, Al-Suwaidan, Abdel-Aziz, Mohamed, Elmorsy, & El-Azab, 2013).

Thermo-physical Properties Godhani et al. (2013) conducted a systematic thermo-physical characterization of compounds similar to the one , elucidating their density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters in different solvents (Godhani, Dobariya, Sanghani, & Mehta, 2013).

Future Directions

The study of complex organic molecules like this one is an active area of research in medicinal chemistry. Future research could explore the synthesis of this compound and its analogs, investigate their biological activity, and study their mechanism of action .

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O2S/c26-19-12-10-18(11-13-19)23-28-22(32-29-23)16-33-25-27-21-9-5-4-8-20(21)24(31)30(25)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKJALPKLQSVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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